molecular formula C7H5ClN2O5 B13059267 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid

4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B13059267
M. Wt: 232.58 g/mol
InChI Key: AEBBXNGULWVKNS-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The compound is formally named 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies the pyrrole ring substituted at positions 2, 4, and 5 with carboxylic acid, 2-chloroacetyl, and nitro groups, respectively. The CAS Registry Number, 1421603-65-7 , uniquely identifies the compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₇H₅ClN₂O₅ reflects the composition of one pyrrole ring, a chloroacetyl group (-COCH₂Cl), a nitro group (-NO₂), and a carboxylic acid (-COOH). The molecular weight is 232.58 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 7 12.01 84.07
H 5 1.008 5.04
Cl 1 35.45 35.45
N 2 14.01 28.02
O 5 16.00 80.00
Total 232.58

The chloroacetyl and nitro groups contribute 35.45 g/mol and 46.01 g/mol, respectively, while the carboxylic acid adds 45.02 g/mol.

Structural Isomerism and Tautomeric Considerations

The pyrrole ring’s substitution pattern permits structural isomerism. For instance:

  • Positional isomers : Moving the nitro group to position 3 or 4 would yield distinct compounds, such as 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 39870823).
  • Functional group isomers : Replacing the chloroacetyl group with a sulfonic acid (-SO₃H) or amide (-CONH₂) alters reactivity without changing the molecular formula.

Tautomerism is limited due to the nitro group’s strong electron-withdrawing nature, which stabilizes the 1H-pyrrole tautomer over 2H or 3H forms. The carboxylic acid at position 2 further restricts proton shifts by forming an intramolecular hydrogen bond with the pyrrole nitrogen.

Substituent Positional Effects on Pyrrole Ring Reactivity

Substituents at positions 4 and 5 significantly modulate electronic delocalization:

  • Nitro group (-NO₂) : As a meta-directing, electron-withdrawing group, it reduces electron density at positions 3 and 5, favoring electrophilic substitution at position 4.
  • Chloroacetyl group (-COCH₂Cl) : The chlorine atom exerts an inductive electron-withdrawing effect, while the carbonyl group conjugates with the pyrrole π-system, creating a resonance-stabilized intermediate during reactions.

Comparative studies of analogous pyrroles reveal that:

  • Electron-withdrawing groups at positions 4 and 5 decrease aromatic stabilization energy by 12–15 kcal/mol compared to unsubstituted pyrrole.
  • The ortho arrangement of nitro and carboxylic acid groups induces steric strain, reducing rotational freedom by 30% compared to para-substituted analogs.

Properties

Molecular Formula

C7H5ClN2O5

Molecular Weight

232.58 g/mol

IUPAC Name

4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C7H5ClN2O5/c8-2-5(11)3-1-4(7(12)13)9-6(3)10(14)15/h1,9H,2H2,(H,12,13)

InChI Key

AEBBXNGULWVKNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1C(=O)CCl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Pyrrole Core Functionalization : The pyrrole ring is often prepared or modified starting from substituted pyrrole esters or aldehydes. For example, ethyl 5-chloro-4-formylpyrrole-3-carboxylates have been used as key intermediates for further functionalization.

Introduction of the Chloroacetyl Group

  • Acylation via Friedel–Crafts Reaction : The chloroacetyl substituent can be introduced by Friedel–Crafts acylation of a suitable pyrrole derivative with chloroacetyl chloride or related reagents. For instance, trichloroacetylpyrrole derivatives prepared from pyrrole-2-carbaldehyde can be selectively monochlorinated using N-chlorosuccinimide to yield chlorinated acylpyrroles.

  • Monochlorination : N-chlorosuccinimide (NCS) is used to chlorinate the acyl group selectively at room temperature, providing good yields (e.g., 61% isolated yield after crystallization).

Introduction of the Nitro Group

  • Nitration of Pyrrole Derivatives : The nitro group at the 5-position can be introduced by nitration of the pyrrole ring or by using nitro-substituted pyrrole precursors. Condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane yields nitroethenyl intermediates that can be further transformed.

  • Use of Nitroalkenes : Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates serve as intermediates for further cyclization and functionalization steps leading to nitro-substituted pyrroles.

Carboxylic Acid Formation

  • Hydrolysis of Esters : The carboxylic acid group at the 2-position is commonly obtained by alkaline hydrolysis of ester precursors under controlled conditions. For example, hydrolysis of ethyl esters followed by acidification yields the corresponding carboxylic acids in good yields.

  • Alternative Routes : Some methods involve saponification of α-keto esters followed by Wolff-Kishner reduction and esterification to obtain acetic acid derivatives of pyrroles.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield/Notes
1. Preparation of Pyrrole Ester Ethyl 5-chloro-4-formylpyrrole-3-carboxylate via condensation Starting material for further modification Moderate yield (varies)
2. Condensation with Nitromethane Base-catalyzed condensation Forms ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate Efficient formation of nitroalkene intermediate
3. Acylation with Chloroacetyl Chloride Friedel–Crafts acylation or direct acylation Introduces 2-chloroacetyl group at 4-position Requires controlled conditions to avoid overreaction
4. Monochlorination N-chlorosuccinimide at room temperature Selective chlorination of acyl group Isolated yield ~61% after crystallization
5. Hydrolysis of Ester to Acid NaOH aqueous solution, heating Converts ester to carboxylic acid Yields up to 76% reported

Analytical and Research Findings

  • Selectivity and Purity : The use of N-chlorosuccinimide allows selective monochlorination avoiding over-chlorination, which is crucial for obtaining the desired chloroacetyl functionality with high purity.

  • Reaction Conditions : Mild conditions (0 °C to room temperature) are preferred for chlorination and nitration steps to prevent decomposition of sensitive pyrrole intermediates.

  • Yields : Reported isolated yields for key steps such as monochlorination are around 60%, while hydrolysis steps can reach yields of 70-80% depending on conditions.

  • Crystallization and Purification : Crystallization from solvents like dichloromethane is effective for purification of chlorinated pyrrole derivatives.

Summary Table of Key Preparation Methods

Preparation Step Method/Reaction Type Reagents/Conditions Yield (%) Notes
Pyrrole ester synthesis Condensation Ethyl 5-chloro-4-formylpyrrole-3-carboxylate + nitromethane Moderate Intermediate for nitration
Nitro group introduction Condensation/Nitration Base-catalyzed with nitromethane High Forms nitroethenyl intermediates
Chloroacetyl group introduction Friedel–Crafts acylation / Monochlorination Chloroacetyl chloride, N-chlorosuccinimide, DCM ~61 Selective chlorination at r.t.
Ester hydrolysis to acid Alkaline hydrolysis NaOH aqueous, heating 70-80 Acidification to isolate acid

The preparation of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves a multi-step synthetic route combining condensation, acylation, selective chlorination, nitration, and hydrolysis. Key to the successful synthesis are the selective introduction of the chloroacetyl group via Friedel–Crafts acylation and monochlorination using N-chlorosuccinimide, as well as efficient hydrolysis of ester intermediates to the target carboxylic acid. The reported methods achieve moderate to good yields and provide pathways for scale-up with appropriate purification techniques.

These methods are supported by diverse research findings in the literature related to halogenated and nitro-substituted pyrrole chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloroacetyl group can be reduced to a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Potential
Recent studies have indicated that derivatives of pyrrole compounds, including 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid, exhibit promising antimicrobial and anticancer activities. For instance, research has shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains and cancer cell lines, making them potential candidates for drug development .

Pharmaceutical Formulations
The compound has been studied for its efficacy in pharmaceutical formulations aimed at treating psychiatric disorders, migraines, and depression. The pharmacological profiles suggest that it may offer advantages over existing treatments by providing enhanced efficacy or reduced side effects .

Synthesis and Chemical Reactions

Synthesis Techniques
The synthesis of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves several chemical reactions that can be optimized for yield and purity. Techniques such as chromatography and recrystallization are commonly employed to isolate the compound effectively .

Reactivity in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry .

Material Science Applications

Polymer Chemistry
In material science, derivatives of pyrrole compounds are utilized in the development of conductive polymers. The incorporation of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid into polymer matrices enhances their electrical conductivity, which is crucial for applications in sensors and electronic devices .

Bioelectrochemical Sensors
The compound has been investigated for its role in bioelectrochemical sensors. Its ability to facilitate the immobilization of biomolecules on electrode surfaces allows for improved sensitivity and specificity in detecting various analytes, such as environmental pollutants or biomarkers in medical diagnostics .

Case Studies

StudyApplicationFindings
Antimicrobial EvaluationTesting against Escherichia coliThe compound showed significant antimicrobial activity comparable to standard antibiotics .
Synthesis MethodologyOptimization of yieldVarious synthetic routes were evaluated to enhance the efficiency of producing this compound .
Conductive PolymersDevelopment of new materialsIncorporation into polymer matrices resulted in increased conductivity, beneficial for electronic applications .

Mechanism of Action

The mechanism of action of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be compared to the following analogs:

4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1118787-10-2)

  • Molecular Formula : C₅H₃ClN₂O₄
  • Key Differences : Lacks the 2-chloroacetyl group at position 4, replaced by a simple chloro substituent.

4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (Compound 6 in )

  • Molecular Formula: C₈H₇ClNO₃
  • Key Differences : Contains a formyl group at position 5 and a methyl group at position 2 instead of nitro and chloroacetyl groups.

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (CAS 1531547-47-3)

  • Molecular Formula: C₁₃H₁₀ClNO₃
  • Key Differences : Substitutes the nitro and chloroacetyl groups with a 3-chloro-5-methylbenzoyl moiety.

Chlorodenafil (CAS 1058653-74-9)

  • Molecular Formula : C₁₉H₂₁ClN₄O₃
  • Key Differences: A pyrazolo-pyrimidinone derivative with a 2-chloroacetylphenyl substituent, structurally distinct from pyrrole-based analogs.
  • Implications : Demonstrates the versatility of chloroacetyl groups in drug design, particularly in phosphodiesterase inhibitors, though its heterocyclic core differs significantly from pyrrole derivatives .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Reactivity/Applications
Target Compound C₇H₄ClN₂O₅* 4-(2-chloroacetyl), 5-nitro, 2-COOH Nucleophilic substitution, drug synth
4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid C₅H₃ClN₂O₄ 4-Cl, 5-NO₂, 2-COOH Intermediate in heterocyclic chemistry
4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid C₈H₇ClNO₃ 5-CHO, 2-CH₃, 3-COOH Electrophilic reactions, chelating agents
4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid C₁₃H₁₀ClNO₃ 4-(3-Cl-5-Me-benzoyl), 2-COOH Aromatic interactions, material science

Research Findings and Implications

Reactivity : The 2-chloroacetyl group in the target compound enhances its utility in forming covalent inhibitors or prodrugs, a feature absent in simpler chloro or nitro derivatives .

Electronic Effects : The nitro group at position 5 increases the acidity of the pyrrole N–H proton compared to methyl or benzoyl-substituted analogs, as seen in similar nitro-heterocycles .

Synthetic Challenges: Halogenated pyrroles often require precise reaction conditions to avoid over-halogenation or decomposition, as noted in the synthesis of trichloroacetylpyrrole derivatives .

Biological Activity

4-(2-Chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421603-65-7) is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores its biological activity, including its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

The compound features a pyrrole ring substituted with a chloroacetyl group and a nitro group, contributing to its biological properties. The molecular formula is C₈H₈ClN₂O₄, with a molecular weight of 232.61 g/mol.

Biological Activity Overview

Research has indicated that 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid exhibits notable activity against various biological targets:

  • Inhibition of ERK5 Kinase : This compound has been identified as a selective inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival. Inhibition of this pathway may provide therapeutic benefits in cancer treatment .
  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antiproliferative effects on cancer cell lines. For example, related compounds have demonstrated the ability to inhibit the growth of colon cancer cells in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be influenced by modifications to its structure:

Substituent Effect on Activity
Chloro groupEnhances antiproliferative activity
Nitro groupContributes to increased potency against certain kinases
Acetyl groupModulates lipophilicity and bioavailability

The presence of electron-withdrawing groups such as chlorine and nitro groups has been shown to enhance the compound's interaction with target proteins, potentially increasing its efficacy as an inhibitor .

Case Studies and Experimental Findings

  • ERK5 Inhibition Studies :
    • A study optimized various pyrrole derivatives for ERK5 inhibition. The introduction of small lipophilic substituents significantly improved inhibitory potency while maintaining favorable pharmacokinetic properties .
    • The crystal structure analysis revealed that the compound binds effectively within the ATP-binding site of ERK5, indicating a promising mechanism for selective inhibition.
  • Anticancer Activity :
    • In vitro assays demonstrated that related pyrrole derivatives inhibited the growth of several cancer cell lines, including colon cancer models. Compounds were tested for their ability to disrupt ATP-binding domains of growth factor receptors, showing potential as tyrosine kinase inhibitors .
    • In vivo studies indicated reduced tumor growth in rat models treated with these compounds, suggesting their utility in developing targeted anticancer therapies.

Q & A

Q. What are the established synthetic routes for 4-(2-chloroacetyl)-5-nitro-1H-pyrrole-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves two key steps: (1) nitration of pyrrole-2-carboxylic acid at the 5-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, and (2) chloroacetylation at the 4-position using chloroacetyl chloride in the presence of a base (e.g., pyridine). A similar approach was demonstrated for 5-nitro-1H-pyrrole-2-carboxylic acid synthesis . For regioselective functionalization, protecting groups (e.g., tert-butyl esters) may be employed to prevent side reactions, as seen in analogous pyrrole derivatizations .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., nitro group deshielding effects, chloroacetyl carbonyl resonance at ~170 ppm).
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and carbonyl (1750–1650 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for Cl.
    Cross-referencing with literature data for structurally related compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, ensures accuracy .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of the chloroacetyl group. Similar nitro-substituted pyrroles degrade under prolonged light exposure, necessitating amber vials .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., nitro-enol equilibria) or crystallographic polymorphism. Use 2D NMR (COSY, NOESY) to map proton-proton correlations and X-ray crystallography to resolve absolute configuration. For example, crystal structures of pyrazole-carboxylic acid derivatives resolved bond-length ambiguities in nitro groups .

Q. What strategies improve regioselectivity during nitration or chloroacetylation?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to steer nitration to the 5-position .
  • Computational Guidance : Density Functional Theory (DFT) predicts electron-deficient sites (e.g., C-4 in pyrrole) for chloroacetylation. Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid validated this approach .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Stepwise Temperature Control : Nitration at 0–5°C minimizes decomposition; chloroacetylation at 40–50°C enhances reactivity .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, the chloroacetyl group’s electrophilicity can be quantified via Mulliken charges, as applied to pyrrole-carbaldehyde derivatives .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or solubility?

  • Methodological Answer : Variations often stem from polymorphic forms or hydration. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess solvent content. Cross-check with single-crystal XRD data from analogous compounds (e.g., pyrazole-carboxylic acid crystals ).

Q. Why might HPLC purity assays conflict with NMR integration results?

  • Methodological Answer : Impurities with similar retention times (e.g., nitro-group byproducts) may co-elute in HPLC. Combine with LC-MS to detect mass differences and spiking experiments with synthetic standards to confirm identities .

Safety and Handling

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :
  • Use fume hoods and blast shields for nitration (exothermic) and chloroacetyl chloride (lachrymator).
  • Quench waste with ice-cold NaHCO₃ to neutralize acidic residues, as recommended for chlorinated pyrroles .

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